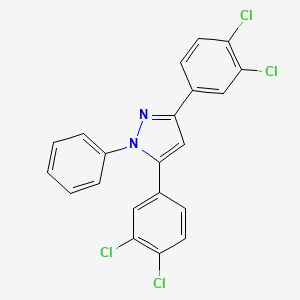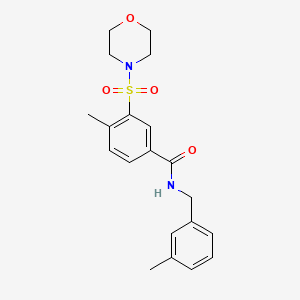
3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole
Vue d'ensemble
Description
3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole, also known as DPP, is a synthetic compound that belongs to the class of pyrazole derivatives. DPP has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In the field of agriculture, this compound has been shown to possess herbicidal properties and has been studied for its potential use as a herbicide. In material science, this compound has been studied for its potential use as a building block for the synthesis of organic semiconductors.
Mécanisme D'action
The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a protein involved in angiogenesis, the formation of new blood vessels. These mechanisms of action may contribute to the anti-inflammatory and anti-tumor properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory and anti-tumor properties in various in vitro and in vivo studies. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, which may contribute to its anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high purity and yields. It has also been extensively studied for its potential applications in various fields, making it a well-characterized compound. However, this compound also has limitations for lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. In addition, this compound may have off-target effects that need to be carefully evaluated in experimental settings.
Orientations Futures
There are several future directions for research on 3,5-bis(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole. In the field of medicine, further studies are needed to evaluate the potential use of this compound as a photosensitizer in photodynamic therapy for cancer treatment. In addition, more studies are needed to evaluate the safety and efficacy of this compound as an anti-inflammatory and anti-tumor agent. In the field of agriculture, further studies are needed to evaluate the potential use of this compound as a herbicide. In material science, further studies are needed to evaluate the potential use of this compound as a building block for the synthesis of organic semiconductors. Overall, this compound is a promising compound that has the potential to contribute to various fields of research.
Propriétés
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl4N2/c22-16-8-6-13(10-18(16)24)20-12-21(14-7-9-17(23)19(25)11-14)27(26-20)15-4-2-1-3-5-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGLJUBGNTXAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4715357.png)
![1-[4-(1-piperidinylmethyl)benzoyl]indoline](/img/structure/B4715376.png)
![4-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4715384.png)

![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4715403.png)
![N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4715408.png)
![1,1'-[1,3-phenylenebis(methylene)]bis(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline)](/img/structure/B4715414.png)
![methyl 4-[7-(2-chlorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl]benzoate](/img/structure/B4715415.png)
![1-(3-methylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4715421.png)
![ethyl 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4715422.png)
![N-(2,5-dimethylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4715430.png)
![N-(2-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4715451.png)
![3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4715461.png)
